molecular formula C8H11Cl2NO B2749502 (4-Chloro-3-methoxyphenyl)methanamine hydrochloride CAS No. 169045-11-8

(4-Chloro-3-methoxyphenyl)methanamine hydrochloride

Cat. No.: B2749502
CAS No.: 169045-11-8
M. Wt: 208.08
InChI Key: KZEPKPPRWDMTAC-UHFFFAOYSA-N
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Description

(4-Chloro-3-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO. It is also known by its IUPAC name, (3-chloro-4-methoxyphenyl)methanamine hydrochloride . This compound is primarily used in research and development settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methoxyphenyl)methanamine hydrochloride typically involves the reaction of 3-chloro-4-methoxybenzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product . The general reaction scheme is as follows:

    Starting Material: 3-chloro-4-methoxybenzylamine

    Reagent: Hydrochloric acid

    Conditions: The reaction is usually performed at room temperature with constant stirring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-3-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-3-methoxyphenyl)methanamine hydrochloride is unique due to the presence of both chlorine and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

(4-chloro-3-methoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-11-8-4-6(5-10)2-3-7(8)9;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEPKPPRWDMTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169045-11-8
Record name (4-chloro-3-methoxyphenyl)methanamine hydrochloride
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